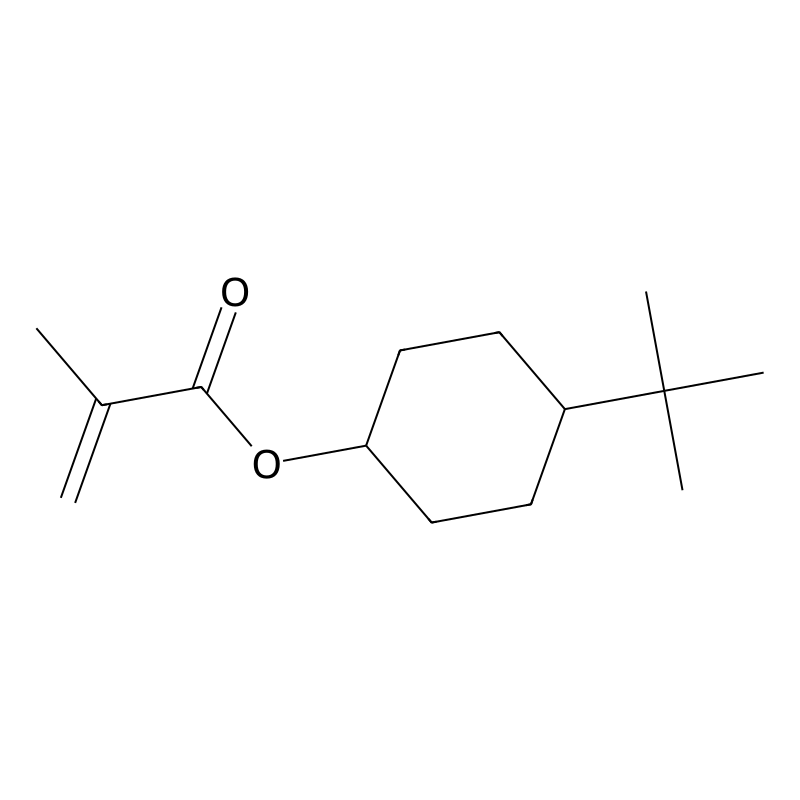

4-tert-Butylcyclohexyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Engineering

Application: 4-tert-Butylcyclohexyl methacrylate is used as a reactive diluent in adhesive formulations . It serves as a solvent, which is incorporated into the polymer structure, resulting in low VOC emissions .

Method of Application: This compound can be used as a low shrinkage reactive diluent in adhesive formulations . Its combination of low viscosity and high glass transition temperature given to the final product, is unsurpassed .

Results or Outcomes: The use of 4-tert-Butylcyclohexyl methacrylate in adhesive formulations results in low VOC emissions . It also provides the final product with a high glass transition temperature .

Chromatography

Application: 4-tert-Butylcyclohexyl methacrylate can be used in the separation process in chromatography .

4-tert-Butylcyclohexyl methacrylate is an organic compound with the chemical formula C₁₄H₂₄O₂. It features a cyclohexyl group substituted with a tert-butyl group at the 4-position and a methacrylate functional group. This compound is notable for its potential applications in polymer chemistry, particularly in the production of specialty coatings and adhesives due to its unique structural properties and reactivity.

While specific biological activity data for 4-tert-butylcyclohexyl methacrylate is limited, similar compounds in the methacrylate family have been studied for their potential skin irritant properties. For instance, it may cause skin irritation and allergic reactions, similar to other methacrylates . Further toxicological studies are necessary to fully understand its biological effects.

The synthesis of 4-tert-butylcyclohexyl methacrylate typically involves the reaction of methacryloyl chloride with 4-tert-butylcyclohexanol. This reaction can be catalyzed by bases such as triethylamine to facilitate the formation of the ester bond:

- Reactants: Methacryloyl chloride and 4-tert-butylcyclohexanol.

- Catalyst: Triethylamine.

- Reaction Conditions: The reaction is usually carried out under an inert atmosphere to prevent premature polymerization.

This method yields high purity and enables further functionalization if needed .

4-tert-Butylcyclohexyl methacrylate has several applications, primarily in:

- Coatings: Utilized in specialty coatings that require enhanced adhesion and durability.

- Adhesives: Employed in formulations that demand low volatile organic compound emissions.

- Polymer Production: Serves as a monomer in producing high-performance polymers with specific mechanical properties.

These applications leverage its unique chemical structure, which imparts flexibility and strength to the materials produced .

Interaction studies involving 4-tert-butylcyclohexyl methacrylate focus on its behavior in polymer matrices and its compatibility with other monomers. Research indicates that blending this compound with other acrylates can modify mechanical properties and thermal stability, making it valuable for tailored material design . Additionally, studies on its interactions with biological systems are necessary to assess safety profiles for industrial applications.

Several compounds share structural similarities with 4-tert-butylcyclohexyl methacrylate. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-tert-Butylcyclohexyl methacrylate | C₁₄H₂₄O₂ | High adhesion properties; used in coatings |

| 4-tert-Butylcyclohexyl acrylate | C₁₃H₂₂O₂ | Similar structure but differs in reactivity; used in adhesives |

| 2-tert-Butylcyclohexyl methacrylate | C₁₄H₂₄O₂ | Different position of tert-butyl group; varies in polymer properties |

The unique position of the tert-butyl group in 4-tert-butylcyclohexyl methacrylate contributes to its distinct physical and chemical properties compared to these similar compounds, particularly regarding polymerization behavior and application suitability.

Laboratory-Scale Esterification Protocols

Laboratory-scale synthesis of 4-tert-butylcyclohexyl methacrylate encompasses three distinct methodological approaches, each offering unique advantages in terms of reaction conditions, catalyst requirements, and product yields.

Direct Esterification with Methacrylic Acid

The most commonly employed laboratory synthesis involves the direct esterification of methacrylic acid with 4-tert-butylcyclohexanol using acid catalysts [1] [2]. This Fischer esterification reaction proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [3]. The reaction is typically catalyzed by sulfuric acid or p-toluenesulfonic acid, with the latter being preferred due to its solid form and convenient handling characteristics [4] [5].

The reaction conditions require elevated temperatures between 80-120°C to drive the equilibrium toward ester formation, with reaction times ranging from 8-24 hours depending on the specific catalyst and reaction scale [1] [2]. p-Toluenesulfonic acid demonstrates superior catalytic activity compared to sulfuric acid, being approximately one million times stronger than benzoic acid while maintaining excellent thermal stability [4]. The reaction typically achieves yields of 85-95% when conducted under reflux conditions in organic solvents such as toluene or xylene .

Methacryloyl Chloride Reaction Protocol

An alternative synthetic approach utilizes methacryloyl chloride as the acylating agent, reacting with 4-tert-butylcyclohexanol in the presence of a base catalyst [8]. This method offers the advantage of operating at much lower temperatures, typically between 0-25°C, making it suitable for temperature-sensitive applications [8]. Triethylamine serves as the preferred base catalyst, facilitating the formation of the ester bond while neutralizing the hydrochloric acid byproduct [9].

The reaction proceeds through nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon of methacryloyl chloride, followed by elimination of chloride ion [9]. This protocol typically requires 12-24 hours for completion and achieves yields of 85-90% . The method is particularly advantageous for small-scale synthesis due to its mild reaction conditions and relatively straightforward workup procedures [8].

Transesterification from Methyl Methacrylate

Recent developments in green chemistry have introduced transesterification protocols utilizing methyl methacrylate as the starting material [10] [11]. This environmentally friendly approach employs sodium or magnesium aryloxides as non-toxic catalysts, operating at ambient temperature (25°C) with excellent chemoselectivity [10] [11]. The reaction demonstrates superior performance compared to traditional high-temperature methods, achieving yields of 90-95% while avoiding toxic metal catalysts [10].

This methodology represents a significant advancement in sustainable methacrylate ester synthesis, providing excellent chemoselectivity and high yields under mild reaction conditions [11]. The sterically bulky aryloxide catalysts facilitate transesterification without unwanted side reactions, making this approach particularly attractive for industrial applications requiring environmentally conscious production methods [10] [11].

Continuous Flow Reactor Systems for Bulk Synthesis

Continuous flow reactor technology has emerged as a transformative approach for the bulk synthesis of methacrylate esters, offering superior control over reaction parameters, enhanced safety profiles, and improved scalability compared to traditional batch processes [12] [13].

Reactor Design and Configuration

Modern continuous flow systems for methacrylate synthesis typically employ tubular reactors with precise temperature and pressure control capabilities [12] [14]. These systems feature reactor volumes ranging from 1.1 mL for laboratory-scale applications to 100,000 mL for industrial production, with corresponding flow rates scaled proportionally [14] [15]. The reactor design incorporates fluorinated gastight tubing, typically polytetrafluoroethylene (PFA), wrapped around controlled heating elements to ensure uniform temperature distribution [14].

Photochemical continuous flow reactors represent an advanced configuration, utilizing light-emitting diode (LED) arrays for photocatalyzed polymerization processes [12] [14]. These systems operate with blue LED strips (450 nm, 14.4 W/m) integrated into the reactor framework, enabling precise control of photochemical reactions while maintaining optimal temperature conditions [14].

Process Parameters and Optimization

The optimization of continuous flow parameters requires careful consideration of residence time, temperature, pressure, and flow rate relationships [12] . Laboratory-scale systems typically operate with residence times of 10-60 minutes, while industrial applications extend to 60-240 minutes to ensure complete conversion [13]. Operating pressures range from 1-5 bar for laboratory systems to 10-25 bar for industrial applications, providing adequate driving force for efficient mass transfer .

Temperature control represents a critical parameter, with laboratory systems operating at 60-90°C, pilot-scale systems at 80-120°C, and industrial systems at 100-140°C [12] [13]. These elevated temperatures in larger systems compensate for reduced surface-to-volume ratios while maintaining optimal reaction kinetics . Conversion rates improve with scale, ranging from 85-95% in laboratory systems to 95-99% in industrial applications [12].

Purification Techniques and Quality Control Parameters

The purification of 4-tert-butylcyclohexyl methacrylate requires sophisticated separation techniques to achieve the high purity levels demanded by industrial applications while maintaining acceptable recovery yields.

Distillation-Based Purification Methods

Distillation represents the primary purification technique for methacrylate esters, with specialized procedures developed to address the unique challenges posed by these temperature-sensitive compounds [17] [18]. The process typically employs reduced pressure distillation at 250 mbar with controlled temperatures around 54°C to minimize thermal degradation [19]. Modern industrial distillation systems incorporate multiple-stage columns with structured packing to enhance separation efficiency [19].

The distillation process targets the removal of low-boiling impurities including water, methanol, and unreacted starting materials [17] [18]. High-boiling impurities, including oligomeric species and catalyst residues, are concentrated in the bottom fractions and removed as waste streams [20]. The process typically achieves purities of 96-99% with recovery yields of 90-95% [18] [21].

Advanced distillation configurations include azeotropic distillation using hexane as an entraining agent to facilitate the removal of water and methanol [22]. This technique exploits the formation of minimum boiling point azeotropes to enhance the separation of polar impurities from the methacrylate ester product [22].

Extraction and Phase Separation Techniques

Liquid-liquid extraction serves as a complementary purification technique, particularly effective for removing water-soluble impurities and unreacted alcohols [23] [20]. The process typically employs water/organic solvent separation with subsequent alkaline treatment of the aqueous phase to recover valuable byproducts [22]. Countercurrent extraction towers provide enhanced mass transfer efficiency for large-scale operations [20].

Phase separation techniques utilize controlled cooling to 0-13°C to induce phase splitting between organic and aqueous components [18]. This approach is particularly effective when combined with suitable hydrocarbon solvents that form separate phases with water and methanol [18]. The technique achieves purities of 92-96% with recovery yields of 85-92% [18].

Analytical Methods and Quality Control Specifications

Comprehensive quality control requires multiple analytical techniques to ensure product specifications are met consistently [24] [25] [26].

Gas chromatography (GC) serves as the primary analytical method for purity determination and impurity profiling [27] [28]. Modern GC methods achieve detection limits of 0.01% using polyethylene glycol-20M/sodium hydroxide stationary phases with appropriate correction factors for quantitative analysis [28]. The technique typically specifies minimum purities of 98.5% for commercial-grade material [29].

High-performance liquid chromatography (HPLC) provides complementary analysis, particularly for residual monomer determination [24] [30]. HPLC methods achieve detection limits as low as 122 ng/mL using reversed-phase columns with ultraviolet detection [31]. The technique is essential for monitoring residual methyl methacrylate content, with specifications typically requiring less than 10 ppm residual monomer [24].

Nuclear magnetic resonance (¹H NMR) spectroscopy offers definitive structural confirmation and quantitative analysis of impurities [32] [33]. The technique can detect contaminants at the 1% level and provides unambiguous identification of structural features [32]. Characteristic signals for 4-tert-butylcyclohexyl methacrylate include the tert-butyl group at approximately 1.0 ppm and the methacrylate vinyl protons at 5.5-6.1 ppm [33].

Infrared spectroscopy (FTIR) provides rapid qualitative confirmation of functional groups, with characteristic carbonyl stretching at 1725 cm⁻¹ and vinyl C=C stretching at 1639 cm⁻¹ [26]. This technique serves as a routine quality control method for batch release testing [26].

Karl Fischer titration determines water content with precision to 0.001%, with typical specifications requiring water content below 0.05% [29]. This analysis is critical as excess water can lead to hydrolysis and reduced product stability [29].

The initiation of 4-tert-Butylcyclohexyl methacrylate polymerization follows classical free-radical mechanisms, with specific initiators showing varying degrees of effectiveness depending on the reaction conditions and temperature requirements.

Thermal Initiator Systems

Azobisisobutyronitrile (AIBN) serves as the most extensively studied and effective initiator for 4-tert-Butylcyclohexyl methacrylate polymerization [1] [2] [3]. The initiation mechanism proceeds through thermal decomposition at temperatures between 60-80°C, generating two 2-cyanoprop-2-yl radicals and releasing nitrogen gas [3] [4]. This process exhibits a Gibbs free energy of activation of 131 kJ/mol, with the entropy increase from nitrogen gas evolution driving the decomposition forward [3].

The AIBN-derived radicals demonstrate exceptional efficiency in initiating 4-tert-Butylcyclohexyl methacrylate polymerization due to their stabilization by the cyano group and compatibility with the monomer's steric requirements [4] [5]. Unlike peroxide-derived initiators, AIBN radicals do not produce oxygenated byproducts, resulting in cleaner polymerization products with reduced yellowing [3].

Benzoyl peroxide (BPO) represents another viable thermal initiator, particularly effective at temperatures ranging from 70-90°C [6] [7]. The decomposition mechanism generates benzoyl radicals that can effectively add to the methacrylate double bond [8] [9]. However, the higher activation energy required for BPO decomposition compared to AIBN necessitates elevated temperatures, which may lead to increased side reactions [10].

Redox Initiation Systems

Room temperature polymerization of 4-tert-Butylcyclohexyl methacrylate can be achieved through redox initiator systems combining benzoyl peroxide with tertiary amines such as dimethyl-para-toluidine [7] [10]. These systems generate radicals through electron transfer mechanisms, producing both benzoyl radicals and aminomethyl radicals that can independently initiate polymerization [10] [11].

The redox mechanism involves the lone pair electrons of the tertiary amine attacking the oxygen atom of the peroxide, forming an amide cation and benzoyl anion, followed by further redox reactions that produce benzoic acid, aminomethyl radicals, and benzoyl radicals [10]. This dual radical generation pathway provides enhanced initiation efficiency compared to single-component systems.

| Initiator System | Temperature Range (°C) | Primary Radicals Generated | Advantages | Limitations |

|---|---|---|---|---|

| AIBN | 60-80 | 2-cyanoprop-2-yl radicals | Clean decomposition, high efficiency | Requires moderate heating |

| Benzoyl peroxide | 70-90 | Benzoyl radicals | Well-established chemistry | Higher temperature required |

| BPO/Tertiary amine | 25-60 | Benzoyl + aminomethyl radicals | Room temperature operation | Complex mechanism |

Propagation Rate Constants and Termination Dynamics

The propagation and termination kinetics of 4-tert-Butylcyclohexyl methacrylate have been precisely determined through electron spin resonance spectroscopy studies, revealing distinctive characteristics that differentiate this monomer from conventional methacrylates [1] [2].

Propagation Kinetics

The propagation rate constant (kp) for 4-tert-Butylcyclohexyl methacrylate has been determined to be 550 L/(mol·s) at 60°C in benzene solution using AIBN as the initiator [1] [2]. This value is remarkably similar to that of methyl methacrylate under comparable conditions, indicating that the bulky tert-butylcyclohexyl substituent does not significantly impede the addition of monomer molecules to the growing radical chain [1].

The maintenance of propagation efficiency despite the substantial steric bulk can be attributed to the specific geometric arrangement of the substituent groups. The tert-butyl group, while bulky, is positioned at the para position of the cyclohexyl ring, allowing sufficient space for monomer approach to the radical center during the propagation step [1].

Termination Dynamics

The termination rate constant (kt) for 4-tert-Butylcyclohexyl methacrylate exhibits a dramatically reduced value of 1.9 × 10⁶ L/(mol·s) compared to conventional methacrylates, which typically display values around 10⁷ L/(mol·s) [1] . This significant reduction in termination rate represents the most critical factor contributing to the enhanced polymerization reactivity of this monomer.

The reduced termination rate constant arises from the steric hindrance imposed by the bulky tert-butylcyclohexyl groups, which significantly impede the approach of two polymer radicals for combination or disproportionation reactions . This steric protection of the radical centers leads to longer radical lifetimes and higher steady-state radical concentrations during polymerization.

Chain-Length Dependence of Termination

The termination process in 4-tert-Butylcyclohexyl methacrylate polymerization exhibits strong chain-length dependence, particularly pronounced for shorter chains [15]. The composite model for chain-length-dependent termination reveals that termination rate coefficients follow power-law relationships with different exponents for short and long chains [15]. For shorter chains, the steric hindrance from the bulky substituents becomes increasingly significant, leading to further reductions in termination efficiency.

| Kinetic Parameter | Value | Comparison to MMA | Impact on Polymerization |

|---|---|---|---|

| kp (L/(mol·s)) | 550 | Similar | Maintained propagation efficiency |

| kt (L/(mol·s)) | 1.9 × 10⁶ | ~5× lower | Enhanced radical lifetime |

| kp/kt^0.5 ratio | Enhanced | Significantly higher | Increased polymerization rate |

Temperature Dependence

The temperature dependence of both propagation and termination rate constants follows Arrhenius behavior, but with distinct activation energies that reflect the different energy barriers associated with each process [15] [16]. The propagation activation energy remains relatively constant within the methacrylate family, typically ranging from 21-23 kJ/mol [16] [17]. However, the termination activation energy shows greater variability due to the complex interplay between diffusion-controlled processes and steric effects [15].

Effects of Steric Hindrance on Polymerization Efficiency

The influence of steric hindrance on the polymerization efficiency of 4-tert-Butylcyclohexyl methacrylate manifests through multiple interconnected mechanisms that collectively enhance the overall polymerization performance while introducing specific challenges related to polymer properties and processing.

Molecular-Level Steric Effects

The tert-butyl group attached to the cyclohexyl ring creates a significant steric environment around the polymerizable double bond and the growing polymer chain [18] [19]. Space-filling molecular models reveal that the bulky substituent creates a protective shield around reactive centers, selectively hindering termination reactions while minimally affecting propagation [20] [19].

The steric hindrance operates through two primary mechanisms: static steric effects, arising from the physical bulk of the substituent groups, and dynamic steric effects, resulting from restricted molecular motion and reduced conformational flexibility [20] [21]. The tert-butyl group, with its three methyl substituents arranged in a tetrahedral geometry, presents maximum steric bulk in all directions, creating an effective barrier to radical-radical encounters [22].

Impact on Polymer Chain Architecture

The steric effects extend beyond the polymerization kinetics to influence the final polymer architecture and properties. The bulky side chains restrict polymer chain flexibility and create significant free volume within the polymer matrix [20]. This architectural feature contributes to enhanced glass transition temperatures and improved thermal stability compared to polymers derived from less sterically hindered monomers [1].

Stereochemical Considerations

The polymerization of 4-tert-Butylcyclohexyl methacrylate exhibits interesting stereochemical effects related to the geometric isomerism of the monomer. Studies comparing the cis and trans isomers reveal that the trans isomer demonstrates slightly higher reactivity than the cis isomer in copolymerization reactions [1]. This difference in reactivity reflects the varying degrees of steric hindrance imposed by the different spatial arrangements of the substituent groups.

The trans configuration allows for more efficient monomer approach during propagation while maintaining effective steric protection against termination. The cis isomer, while still exhibiting enhanced polymerization characteristics compared to less hindered methacrylates, shows reduced efficiency due to increased steric congestion around the reactive site [1].

Comparative Analysis with Other Sterically Hindered Monomers

The polymerization behavior of 4-tert-Butylcyclohexyl methacrylate can be contextualized within the broader family of sterically hindered methacrylates. Comparative studies with other bulky methacrylates reveal consistent patterns where increased steric hindrance leads to reduced termination rates and enhanced polymerization efficiency [19] [21].

Dialkyl Fumarates as Extreme Examples

The most dramatic demonstration of steric effects in radical polymerization comes from studies of dialkyl fumarates, where the introduction of tert-butyl ester groups promotes polymerization reactivity through both retardation of termination and acceleration of propagation [19]. These findings suggest that optimal steric hindrance can actually enhance propagation through stereospecific mechanisms leading to more regular polymer structures [19].

| Monomer Type | Steric Hindrance Level | Termination Effect | Propagation Effect | Overall Efficiency |

|---|---|---|---|---|

| Methyl methacrylate | Low | Minimal | Standard | Baseline |

| Cyclohexyl methacrylate | Moderate | Reduced kt | Slight kp reduction | Enhanced |

| 4-tert-Butylcyclohexyl methacrylate | High | Significantly reduced kt | Maintained kp | Highly enhanced |

| tert-Butyl methacrylate | Very high | Strongly reduced kt | Reduced kp | Moderately enhanced |

Practical Implications for Polymerization Control

The steric hindrance effects in 4-tert-Butylcyclohexyl methacrylate polymerization provide several practical advantages for polymer synthesis and processing. The reduced termination rates enable better control over molecular weight distributions and allow for the synthesis of higher molecular weight polymers under milder conditions [23] [24].

The enhanced polymerization efficiency also permits the use of lower initiator concentrations, reducing the incorporation of initiator-derived end groups that can negatively impact polymer thermal stability and optical properties [23]. Additionally, the steric protection against termination enables better control over polymerization timing and reduces the risk of premature gelation in concentrated systems [24].

Processing Considerations

While steric hindrance provides kinetic advantages, it also introduces processing challenges related to the reduced chain flexibility and increased glass transition temperatures of the resulting polymers [1]. The bulky side chains restrict segmental motion, leading to higher viscosities in solution and elevated processing temperatures for melt processing applications.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 142 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 141 of 142 companies with hazard statement code(s):;

H315 (99.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant